

# Early studies on Acetomycin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to the Early Studies of Acetaminophen (Paracetamol)

Topic: Early Studies on Acetaminophen (Paracetamol) Audience: Researchers, scientists, and drug development professionals.

## Introduction

Acetaminophen, known as paracetamol outside of the United States and Japan, is one of the most widely used analgesic and antipyretic medications globally.<sup>[1][2]</sup> Its journey from a chemical novelty to a pharmaceutical staple is a story of serendipity, initial misinterpretation, and eventual scientific validation. This technical guide delves into the early foundational studies that led to the discovery, characterization, and eventual widespread adoption of acetaminophen. The initial query for "**Acetomycin**" did not yield relevant results; the following content focuses on acetaminophen, which is believed to be the intended subject of the query.

## Discovery and Early Chemical Synthesis

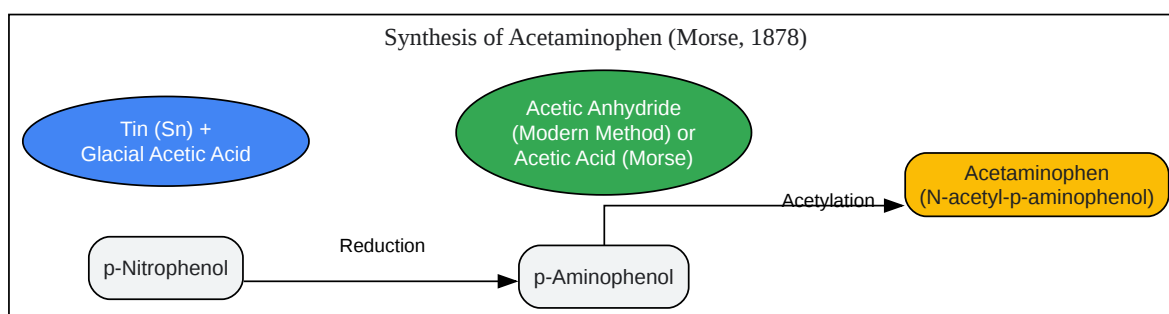
### First Synthesis by Harmon Northrop Morse (1878)

The first documented synthesis of acetaminophen was achieved in 1878 by American chemist Harmon Northrop Morse at Johns Hopkins University. The synthesis was not intended for medicinal purposes but was part of fundamental research into phenolic derivatives.<sup>[3]</sup> Morse synthesized the compound through the reduction of p-nitrophenol using tin in glacial acetic acid.<sup>[4]</sup> This early work laid the chemical foundation for all subsequent research and production.

## Experimental Protocol: Synthesis of Acetaminophen (Morse, 1878)

The synthesis performed by Morse is a classic example of nitro group reduction followed by acetylation. While the precise, step-by-step protocol from his 1878 publication is not readily available, the reaction can be reconstructed based on the described chemistry.

- **Reduction of p-Nitrophenol:** p-Nitrophenol is reacted with a reducing agent, in this case, tin metal, in the presence of glacial acetic acid. The tin reduces the nitro group ( $-\text{NO}_2$ ) to an amino group ( $-\text{NH}_2$ ), forming p-aminophenol.
- **Acetylation:** The newly formed p-aminophenol is then acetylated. In Morse's synthesis, the glacial acetic acid likely served as the acetylating agent, acylating the amino group to form an amide. This results in the final product, N-acetyl-p-aminophenol (acetaminophen).



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Caption: Workflow of Harmon Northrop Morse's 1878 synthesis of acetaminophen.

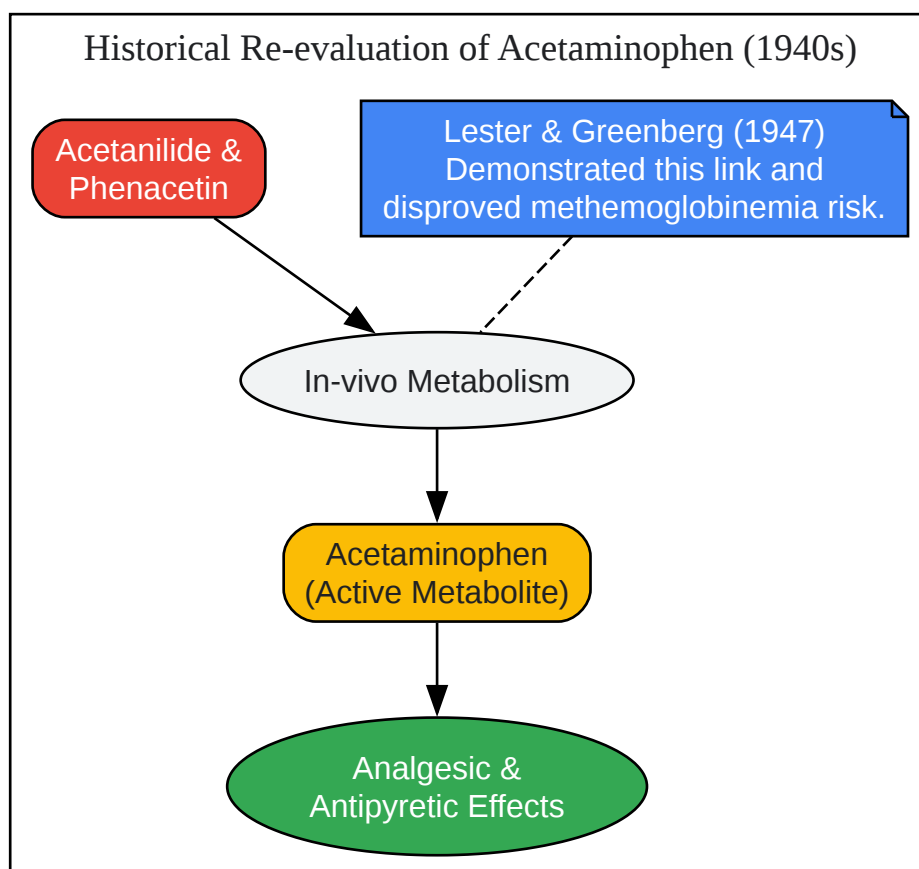
## Early Clinical Investigations and Misconceptions The First Clinical Use by von Mering (1893)

The first clinical application of acetaminophen was reported by Joseph von Mering in 1893.<sup>[1]</sup>  
<sup>[2]</sup> However, von Mering's paper concluded that acetaminophen had a slight tendency to

produce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. This claim, later proven to be incorrect, led to acetaminophen being largely discarded in favor of phenacetin, another aniline derivative that became commercially successful.[4]

## The Re-evaluation by Lester and Greenberg (1947)

For nearly half a century, von Mering's claims went unchallenged. The revival of interest in acetaminophen came in the 1940s through the work of David Lester and Leon Greenberg. In 1947, they published strong evidence demonstrating that acetaminophen was the major active metabolite of acetanilide, another popular analgesic of the era. Crucially, their subsequent studies on albino rats showed that even large doses of acetaminophen did not cause methemoglobinemia. This research debunked the long-standing misconception and revealed that the therapeutic effects of both acetanilide and phenacetin were primarily due to their in-vivo conversion to acetaminophen.



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Caption: Logical relationship established by Lester and Greenberg in the 1940s.

## Early Mechanistic Insights: Cyclooxygenase (COX) Inhibition

While the precise mechanism of action was a mystery for decades, early theories centered on the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, similar to NSAIDs.[5] However, acetaminophen's weak anti-inflammatory activity suggested a different mode of action.[5] It wasn't until much later that detailed quantitative studies elucidated its selective action. A key study by Hinz et al. provided crucial data on its COX-2 selectivity in humans.

## Quantitative Data: In Vitro and Ex Vivo COX Inhibition

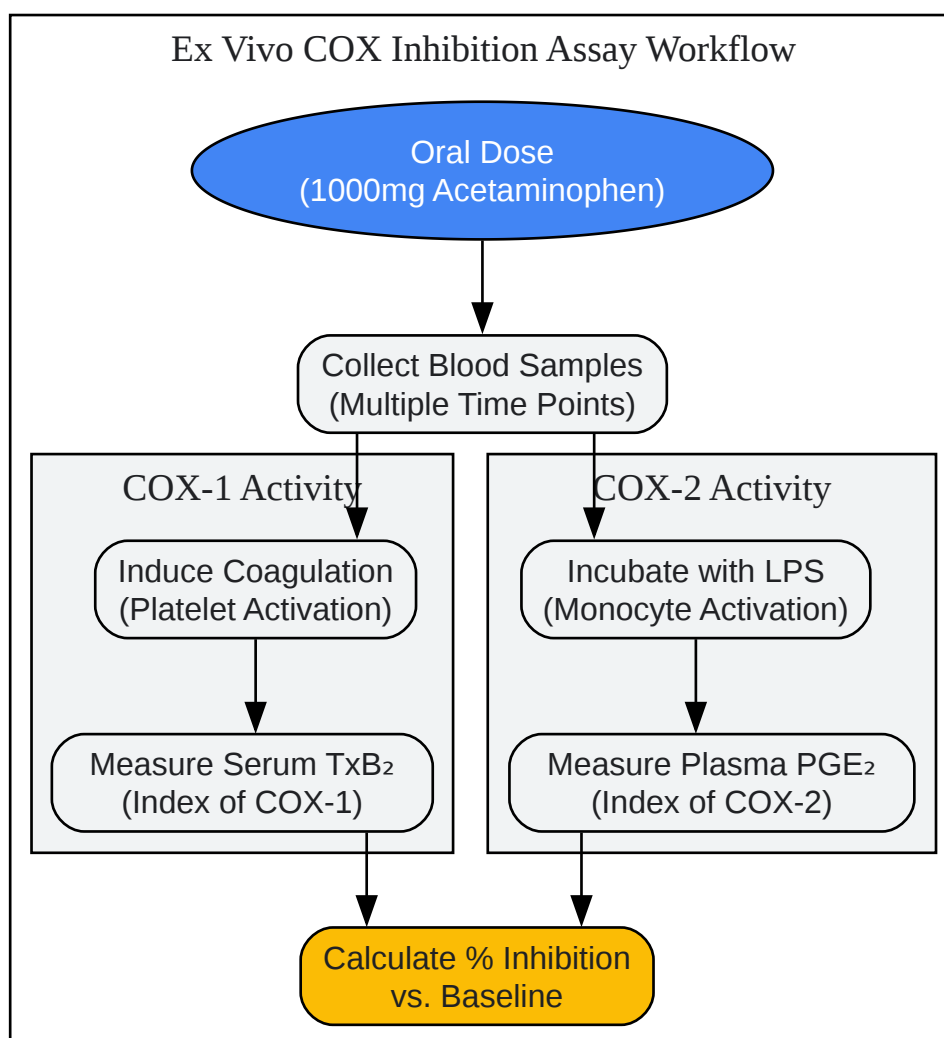
The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>) of acetaminophen for COX-1 and COX-2 from a study that provided a clearer understanding of its selectivity.

Assay Type	Enzyme	IC <sub>50</sub> (μmol/L)	Selectivity (COX-1/COX-2)
In Vitro	COX-1	113.7	4.4-fold for COX-2
	COX-2	25.8	
Ex Vivo	COX-1	105.2	4.0-fold for COX-2
	COX-2	26.3	
Data from Hinz B, et al. FASEB J. 2008.[6]			

## Experimental Protocol: Ex Vivo COX Inhibition Assay (Hinz et al.)

This protocol provides a representative modern method for assessing the COX-inhibitory activity of a compound after oral administration.

- Volunteer Dosing: Healthy volunteers receive a single oral dose of 1000 mg acetaminophen. [\[6\]](#)
- Blood Collection: Heparinized blood samples are drawn from the volunteers at various time points before and after drug administration.
- COX-1 Activity Assay:
  - Whole blood is allowed to coagulate at 37°C, which induces platelet activation and COX-1-mediated synthesis of Thromboxane B<sub>2</sub> (TxB<sub>2</sub>).
  - The serum is separated by centrifugation.
  - TxB<sub>2</sub> levels are quantified using an enzyme immunoassay, serving as an index of COX-1 activity.
- COX-2 Activity Assay:
  - Whole blood samples are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
  - The plasma is separated.
  - Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) levels are measured by immunoassay as an index of COX-2 activity.
- Data Analysis: The percentage inhibition of TxB<sub>2</sub> and PGE<sub>2</sub> synthesis is calculated relative to baseline (pre-dose) levels to determine the ex vivo inhibitory effect of the drug on COX-1 and COX-2.



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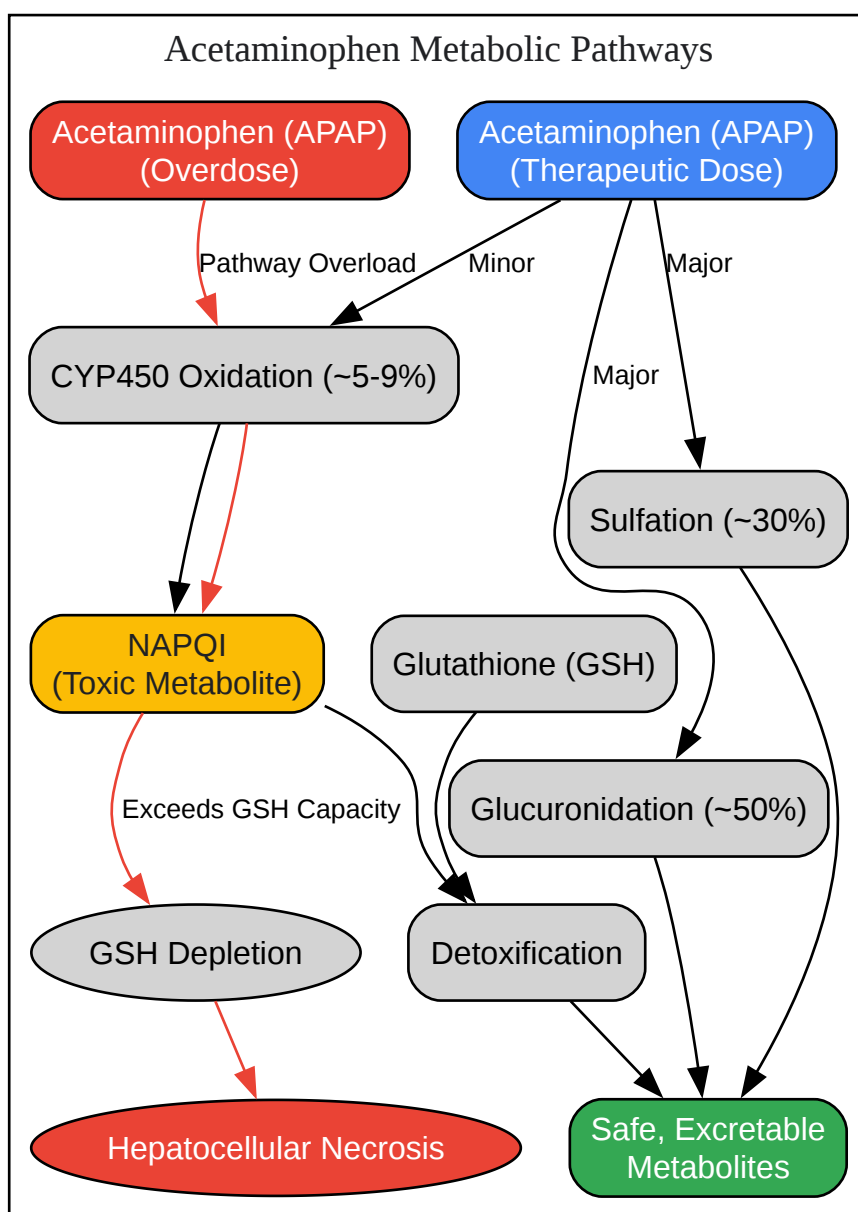
Caption: Experimental workflow for determining ex vivo COX-1 and COX-2 inhibition.

## Early Toxicology and Metabolism

The primary safety concern that emerged after acetaminophen's commercialization was hepatotoxicity in cases of major overdose, a risk first identified in 1966.[1][2] Early toxicological studies focused on understanding the metabolic pathways leading to this liver damage.

At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation (~50%) and sulfation (~30%) into non-toxic conjugates that are excreted in the urine.[7] A small fraction (5-9%) is oxidized by the cytochrome P450 enzyme system (mainly CYP2E1) to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7] Under

normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7] In an overdose situation, the sulfation and glucuronidation pathways become saturated, shunting more acetaminophen towards the CYP2E1 pathway. This leads to excessive production of NAPQI, which depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.



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Caption: Metabolic pathways of acetaminophen at therapeutic vs. overdose levels.

## Summary and Conclusion

The early history of acetaminophen is characterized by a prolonged period of dormancy followed by a renaissance driven by rigorous scientific re-evaluation. The initial synthesis by Morse in 1878 was a purely chemical achievement, while the first clinical use by von Mering in 1893 nearly relegated the compound to obscurity due to flawed toxicological conclusions. The pivotal work in the 1940s by Lester and Greenberg was essential for establishing acetaminophen's true role as an active metabolite and for debunking early safety concerns. While a detailed understanding of its mechanism of action via COX-2 inhibition came much later, these foundational chemical, pharmacological, and toxicological studies were critical in transforming acetaminophen from a laboratory chemical into a cornerstone of modern pharmacotherapy for pain and fever.

Year	Investigator(s)	Key Finding / Event	Significance
1878	Harmon N. Morse	First synthesis of acetaminophen.	Laid the chemical groundwork for the compound.
1893	Joseph von Mering	First clinical use; reported potential for methemoglobinemia. <a href="#">[1]</a>	Introduced the drug to medicine but also led to its abandonment.
1947	David Lester & Leon Greenberg	Identified acetaminophen as the active metabolite of acetanilide; disproved methemoglobinemia risk in rats.	Revived interest in acetaminophen and corrected a 50-year-old misconception.
1950	-	First commercial appearance in the United States. <a href="#">[1]</a>	Marked the beginning of its widespread clinical use.
1966	-	First reports of severe liver damage from overdose. <a href="#">[1]</a> <a href="#">[2]</a>	Established the primary toxicological concern associated with the drug.



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- To cite this document: BenchChem. [Early studies on Acetomycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213847#early-studies-on-acetomycin]

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